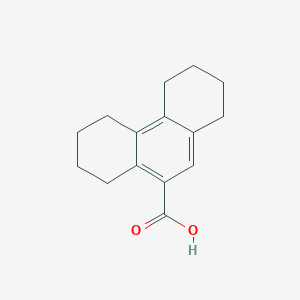
Urea, 1-(4-biphenylyl)-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(4-biphenylyl)-2-thio-, also known as 4,4'-dithiobis(phenylurea) or DTBPU, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. DTBPU has been used in various fields such as material science, biochemistry, and pharmacology due to its unique properties and potential applications.
Mecanismo De Acción
DTBPU acts as a crosslinking agent by forming covalent bonds between molecules. It can react with various functional groups such as amines, thiols, and carboxylic acids to form stable complexes. The mechanism of action of DTBPU depends on the type of molecule it is reacting with and the reaction conditions.
Biochemical and physiological effects:
DTBPU has been shown to have a low toxicity profile and does not have any significant biochemical or physiological effects on living organisms. However, it should be handled with caution as it can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTBPU has several advantages for lab experiments such as:
1. It is a versatile crosslinking agent that can react with various functional groups.
2. It forms stable complexes that can improve the mechanical and thermal properties of materials.
3. It has low toxicity and can be easily handled in the lab.
However, there are also some limitations to using DTBPU in lab experiments such as:
1. It requires organic solvents for synthesis and handling, which can be hazardous and require special handling.
2. It can be difficult to remove DTBPU from the final product, which can affect the purity and quality of the product.
3. It may not be suitable for certain applications due to its specific properties and reactivity.
Direcciones Futuras
There are several future directions for the use of DTBPU in scientific research such as:
1. Development of new materials with improved properties by using DTBPU as a crosslinking agent.
2. Investigation of the anti-tumor and anti-inflammatory properties of DTBPU for potential drug development.
3. Optimization of the synthesis and reaction conditions for improved yield and purity of DTBPU.
4. Investigation of the mechanism of action of DTBPU for a better understanding of its reactivity and potential applications.
5. Development of new methods for the removal of DTBPU from the final product to improve the purity and quality of the product.
Métodos De Síntesis
DTBPU can be synthesized through a simple reaction between 4-phenylisothiocyanate and urea. The reaction takes place in an organic solvent such as acetone or ethanol and requires a catalyst such as triethylamine. The yield of DTBPU can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent ratio.
Aplicaciones Científicas De Investigación
DTBPU has been used in various scientific research applications such as:
1. Material science: DTBPU has been used as a crosslinking agent for polymers and elastomers due to its ability to form strong covalent bonds. It has been used to improve the mechanical properties and thermal stability of materials.
2. Biochemistry: DTBPU has been used as a reagent for protein modification and immobilization. It has been used to crosslink proteins and peptides to form stable complexes for various applications such as enzyme immobilization and protein-protein interaction studies.
3. Pharmacology: DTBPU has been used as a potential drug candidate for various diseases such as cancer and Alzheimer's disease. It has been shown to have anti-tumor and anti-inflammatory properties and has been used as a lead compound for drug development.
Propiedades
Número CAS |
19250-03-4 |
|---|---|
Fórmula molecular |
C13H12N2S |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
(4-phenylphenyl)thiourea |
InChI |
InChI=1S/C13H12N2S/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15,16) |
Clave InChI |
ZBLBLYUALCIFDA-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=C(N)S |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |
Otros números CAS |
19250-03-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



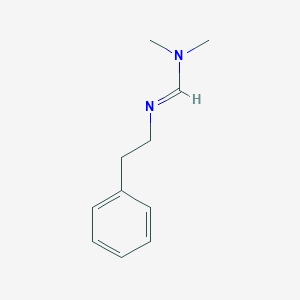
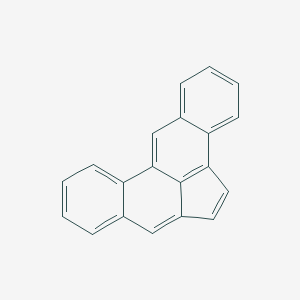
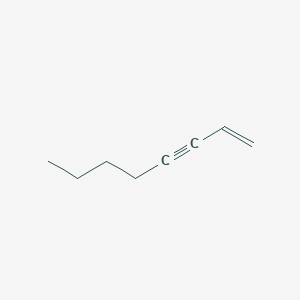
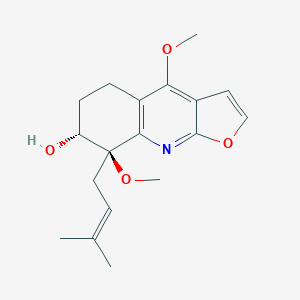

![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
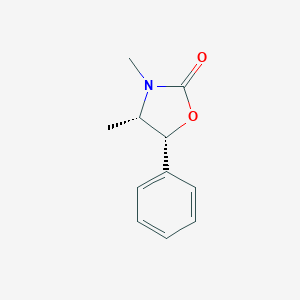
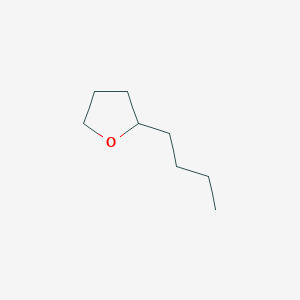
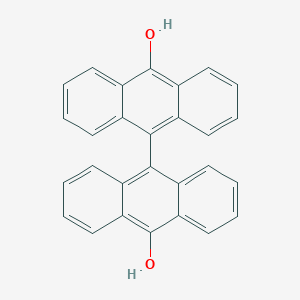

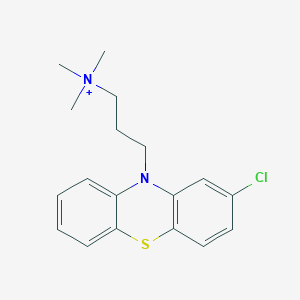
![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)
